molecular formula C6H12O2S B13300367 2-(Ethylsulfanyl)-2-methylpropanoic acid

2-(Ethylsulfanyl)-2-methylpropanoic acid

Cat. No.: B13300367
M. Wt: 148.23 g/mol
InChI Key: NEAJZSMMBOOQPW-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-2-methylpropanoic acid is an organic compound characterized by the presence of an ethylsulfanyl group attached to a methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylpropanoic acid with ethylthiol in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced catalytic systems to optimize the reaction conditions and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and renewable feedstocks, is also being explored to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines (NH₂⁻) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 2-(Ethylsulfanyl)-2-methylpropanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    2-Methylpropanoic acid: Lacks the ethylsulfanyl group, resulting in different chemical properties and reactivity.

    2-(Methylsulfanyl)-2-methylpropanoic acid: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group, leading to variations in its chemical behavior and applications.

Uniqueness

2-(Ethylsulfanyl)-2-methylpropanoic acid is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C6H12O2S

Molecular Weight

148.23 g/mol

IUPAC Name

2-ethylsulfanyl-2-methylpropanoic acid

InChI

InChI=1S/C6H12O2S/c1-4-9-6(2,3)5(7)8/h4H2,1-3H3,(H,7,8)

InChI Key

NEAJZSMMBOOQPW-UHFFFAOYSA-N

Canonical SMILES

CCSC(C)(C)C(=O)O

Origin of Product

United States

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